molecular formula C12H18Cl2N2O2 B12969249 Methyl 4-(piperazin-1-yl)benzoate dihydrochloride

Methyl 4-(piperazin-1-yl)benzoate dihydrochloride

Cat. No.: B12969249
M. Wt: 293.19 g/mol
InChI Key: ZKKGYEMQDGXUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(piperazin-1-yl)benzoate dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has applications in various scientific fields. The compound is known for its white to almost white crystalline appearance and is soluble in water and slightly soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperazin-1-yl)benzoate dihydrochloride typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere and room temperature conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified through crystallization and dried under vacuum .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-1-yl)benzoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(piperazin-1-yl)benzoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(piperazin-1-yl)benzoate dihydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(piperazin-1-yl)benzoate dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. Its solubility properties and stability under various conditions also make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

IUPAC Name

methyl 4-piperazin-1-ylbenzoate;dihydrochloride

InChI

InChI=1S/C12H16N2O2.2ClH/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14;;/h2-5,13H,6-9H2,1H3;2*1H

InChI Key

ZKKGYEMQDGXUDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.